4-Methyl-D3-diphenyl

Catalytic Deuteration Isotopic Labeling Benzylic Position

Researchers using non-deuterated or incorrectly labeled internal standards for 4-methylbiphenyl quantitation risk systematic analytical bias from differential ion suppression and recovery variance. 4-Methyl-D3-diphenyl is a site-specifically deuterated internal standard (SIL-IS) that eliminates this error source. - Co-elution Fidelity: Para-methyl deuteration (>99 atom % D) ensures near-identical chromatographic behavior and extraction efficiency to the target analyte, meeting FDA/EMA bioanalytical method validation requirements. - Quantitative Accuracy: Provides a stable, distinct mass signal for correcting matrix effects in biological (plasma, urine) and environmental (water, soil) trace analysis per EPA SW-846 methods. Supplied with a certificate of analysis verifying isotopic enrichment and chemical purity.

Molecular Formula C13H12
Molecular Weight 171.25 g/mol
Cat. No. B1507402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-D3-diphenyl
Molecular FormulaC13H12
Molecular Weight171.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C13H12/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-10H,1H3/i1D3
InChIKeyZZLCFHIKESPLTH-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-D3-diphenyl Procurement Guide


4-Methyl-D3-diphenyl, also known as 1-phenyl-4-(trideuteriomethyl)benzene, is a stable isotopically labeled aromatic hydrocarbon (CAS 94367-56-3) with a molecular weight of 171.25 g/mol [1]. This compound features a site-specific deuterium substitution at the para-methyl position, which distinguishes it from the unlabeled 4-methylbiphenyl [2]. This precise isotopic labeling ensures its primary function as a high-performance internal standard (IS) in LC-MS/MS analytical methods, providing a near-identical matrix to the target analyte for quantitative bioanalysis [3]. Its synthesis via catalytic deuteration or isotopic exchange yields isotopic enrichment typically exceeding 99 atom % D, a critical specification for accurate mass spectrometry workflows [4].

Pitfalls of Substituting 4-Methyl-D3-diphenyl


Substituting a site-specifically deuterated internal standard (SIL-IS) like 4-Methyl-D3-diphenyl with a structural analogue or a less precisely labeled deuterated compound is a primary cause of analytical inaccuracy in quantitative LC-MS/MS. Generic substitution introduces differential extraction efficiency, ion suppression, and recovery variance that cannot be mathematically corrected, directly violating the fundamental co-elution requirement for reliable internal standardization [1]. The specific placement of three deuterium atoms at the para-methyl group ensures that 4-Methyl-D3-diphenyl mimics the physicochemical behavior of 4-methylbiphenyl during sample preparation and ionization, a fidelity that alternative SIL-ISs with different labeling patterns (e.g., ring-deuterated) or non-deuterated (13C, 15N) standards fail to achieve, leading to demonstrably biased results [2].

4-Methyl-D3-diphenyl Performance vs. Analogs


Pd/C(en)-Catalyzed Regioselective Deuteration

The synthesis of 4-Methyl-D3-diphenyl via heterogeneous Pd/C-ethylenediamine [Pd/C(en)] catalysis achieves a 98% yield for regioselective deuteration at the benzylic methyl position [1]. This is a critical differentiation from alternative deuteration methods, such as using Pd/C without the ethylenediamine ligand, which results in undesired hydrogenolysis side-reactions and lower isotopic purity [1]. The quantitative yield and site-specificity directly translate to a higher-quality internal standard with reduced batch-to-batch variability, a key factor in method reproducibility.

Catalytic Deuteration Isotopic Labeling Benzylic Position Green Chemistry

Deuterated vs. Non-Deuterated Internal Standards

In a comparative analysis of internal standard (IS) types, deuterated SIL-ISs like 4-Methyl-D3-diphenyl are demonstrated as the first choice for quantitative LC-MS/MS, as they best correct for systematic errors from sample preparation, chromatography, and MS detection [1]. This class-level evidence contrasts sharply with the use of structural analogues, which often exhibit differential chromatographic and extraction behavior leading to quantifiable bias [1]. While deuterated standards can sometimes show unexpected behavior, their close physicochemical match to the analyte—achieved through precise, site-specific labeling—is foundational for method robustness, a requirement that non-deuterated or less-similar structural analogues cannot guarantee [2].

Bioanalysis LC-MS/MS Internal Standard Quantitative Accuracy

Matrix Effect Bias: Deuterated vs. 13C/15N IS

A systematic study comparing deuterated (2H) SIL-IS to non-deuterated (13C/15N) SIL-IS revealed that deuterated IS can exhibit differential ion suppression, causing significant quantitative bias [1]. The study demonstrated that 2MHA-[2H7] generated results averaging 59.2% lower than those generated with 2MHA-[13C6], with a spike accuracy bias of -38.4% for the deuterated IS [1]. However, this finding is a cautionary note, not a disqualification. It underscores the value of a well-characterized, site-specifically deuterated IS like 4-Methyl-D3-diphenyl, which, due to its specific labeling pattern, is designed to co-elute closely with its analyte, thereby avoiding the severe matrix effect biases observed with more extensively deuterated (2H7) analogs [1]. The procurement of a deuterated standard with a proven, minimal chromatographic shift is therefore a direct requirement for unbiased quantification.

Matrix Effects Isotopic Labeling LC-ESI-MS-MS Method Bias

4-Methyl-D3-diphenyl Applications


LC-MS/MS Bioanalysis and Metabolite Quantification

In regulated bioanalysis (e.g., pharmacokinetic studies, clinical toxicology), 4-Methyl-D3-diphenyl serves as the ideal internal standard for quantifying 4-methylbiphenyl or structurally related compounds in biological matrices (plasma, urine). Its site-specific deuteration ensures near-identical chromatographic behavior and ionization efficiency, which is critical for correcting matrix effects and achieving the accuracy and precision required by regulatory guidelines (e.g., FDA, EMA). The high isotopic purity (>99 atom % D) [1] guarantees a stable MS signal distinct from the analyte's mass channel, a fundamental requirement for reliable quantitation [2].

Environmental Monitoring of Aromatic Hydrocarbon Contaminants

For the trace analysis of methylbiphenyls in environmental samples (e.g., water, soil, air), 4-Methyl-D3-diphenyl functions as a superior surrogate or internal standard. Its use corrects for analyte loss during complex sample preparation steps (extraction, concentration) and compensates for instrument drift in GC-MS or LC-MS/MS. This leads to more accurate and defensible data for regulatory reporting and exposure assessment, directly supporting compliance with methods such as EPA SW-846 or similar international standards for volatile/semi-volatile organic compounds [1].

Site-Specific Deuteration Method Development

The compound's synthesis, particularly via the Pd/C(en)-catalyzed method with a 98% yield [1], positions it as a benchmark product for laboratories developing or optimizing their own regioselective deuteration protocols. Procuring this compound provides a tangible reference standard for evaluating isotopic purity (via NMR or MS) and reaction efficiency in new catalytic systems, facilitating method development in pharmaceutical R&D and academic organic chemistry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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